
Physical and chemical properties of
Brachynoside heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brachynoside heptaacetate

Cat. No.: B12429547 Get Quote

Brachynoside Heptaacetate: A Technical Guide
for Researchers
For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical

properties of Brachynoside heptaacetate, a phenylpropanoid glycoside. Due to the limited

availability of specific experimental data for the heptaacetate form, this guide also incorporates

information on the parent compound, Brachynoside, and general characteristics of related

phenylpropanoid glycosides to provide a broader context for researchers.

Chemical and Physical Properties
Brachynoside heptaacetate is the peracetylated derivative of Brachynoside, a natural product

that has been isolated from plants of the Clerodendrum genus. The acetylation of Brachynoside

enhances its lipophilicity, which can influence its solubility and potential biological activity.

Table 1: Physical and Chemical Properties of Brachynoside Heptaacetate
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Property Value Source/Method

Molecular Formula C45H54O22 -

Molecular Weight 946.91 g/mol -

CAS Number 144765-80-0 -

Appearance Data not available -

Melting Point Data not available -

Boiling Point Data not available -

Solubility

Expected to be soluble in

common organic solvents like

chloroform, dichloromethane,

and ethyl acetate due to the

presence of seven acetate

groups. Poorly soluble in

water.

Inferred from structure

XLogP3 3.2 Computed

Hydrogen Bond Acceptor

Count
22 Computed

Rotatable Bond Count 27 Computed

Note: Experimental data for melting point, boiling point, and specific solubility are not readily

available in the current literature. The provided solubility information is an educated estimation

based on the chemical structure.

Spectroscopic Data
Detailed experimental spectroscopic data for Brachynoside heptaacetate is not currently

published. However, the expected spectral characteristics can be inferred from the structure

and data available for similar phenylpropanoid glycosides.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic

signals for the aromatic protons of the phenylpropanoid moiety, protons of the sugar units,
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and a significant number of sharp singlets in the region of δ 2.0-2.2 ppm corresponding to

the seven acetyl groups. The ¹³C NMR spectrum would display signals for the carbonyl

carbons of the acetate groups around δ 170 ppm, in addition to the signals for the aromatic,

glycosidic, and aglycone carbons.

Infrared (IR) Spectroscopy: The IR spectrum of Brachynoside heptaacetate is expected to

exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl

groups (C=O) of the ester functionalities, typically in the range of 1735-1750 cm⁻¹. Other

characteristic bands would include C-O stretching vibrations and absorptions associated with

the aromatic ring and the glycosidic linkages.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion

peak [M]+ or adducts such as [M+Na]+ or [M+H]+, corresponding to the molecular weight of

946.91. The fragmentation pattern would likely involve the sequential loss of acetyl groups

(43 Da) and cleavage of the glycosidic bonds.

Experimental Protocols
Detailed and validated experimental protocols for the specific isolation and synthesis of

Brachynoside heptaacetate are not available in peer-reviewed literature. However, general

methodologies for the isolation of its parent compound, Brachynoside, from Clerodendrum

species and for the acetylation of phenylpropanoid glycosides can be adapted.

General Isolation Protocol for Brachynoside from
Clerodendrum infortunatum
This protocol outlines a general procedure for the extraction and isolation of phenylpropanoid

glycosides, including Brachynoside, from plant material.
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Plant Material
(e.g., leaves of Clerodendrum infortunatum)

Extraction with a polar solvent
(e.g., Methanol or Ethanol)

Filtration to remove solid residue

Concentration of the extract
(e.g., using a rotary evaporator)

Solvent-solvent partitioning
(e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol)

Column Chromatography on Silica Gel or Sephadex LH-20

Preparative High-Performance Liquid Chromatography (HPLC)

Isolation of Brachynoside

Click to download full resolution via product page

Caption: General workflow for the isolation of Brachynoside.
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General Protocol for Acetylation of Brachynoside
This protocol describes a typical procedure for the peracetylation of a glycoside like

Brachynoside.
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Brachynoside

Dissolve in a suitable solvent
(e.g., Pyridine)

Add Acetic Anhydride in excess

Stir at room temperature
(monitor by TLC)

Quench with water/ice and extract with an organic solvent
(e.g., Ethyl Acetate)

Wash the organic layer
(e.g., with dilute HCl, saturated NaHCO₃, and brine)

Dry the organic layer
(e.g., over anhydrous Na₂SO₄)

Concentrate under reduced pressure

Purify by column chromatography
(Silica gel)

Brachynoside Heptaacetate

Click to download full resolution via product page

Caption: General workflow for the acetylation of Brachynoside.
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Biological Activity and Signaling Pathways
Specific studies on the biological activity and the signaling pathways modulated by

Brachynoside heptaacetate are currently lacking. However, the parent compound,

Brachynoside, belongs to the phenylpropanoid glycoside class, which is known for a wide

range of biological activities.

Phenylpropanoid glycosides have been reported to possess antioxidant, anti-inflammatory, and

neuroprotective properties. The potential mechanism of action for these compounds often

involves the modulation of key signaling pathways related to inflammation and oxidative stress.

Potential Biological Activities of Phenylpropanoid Glycosides

Potential Associated Signaling Pathways

Brachynoside (Parent Compound) Antioxidant ActivityScavenging of ROS

Anti-inflammatory Activity

Inhibition of pro-inflammatory mediators

Neuroprotective ActivityProtection against oxidative stress

Nrf2/HO-1 Pathway

NF-κB Pathway

MAPK Pathway

Click to download full resolution via product page

Caption: Potential biological activities and associated signaling pathways for Brachynoside.

Disclaimer: The information on biological activities and signaling pathways is based on studies

of related phenylpropanoid glycosides and represents potential areas of investigation for

Brachynoside and its heptaacetate derivative. Further research is required to elucidate the

specific biological functions of Brachynoside heptaacetate.

This technical guide is intended to be a living document and will be updated as more specific

experimental data for Brachynoside heptaacetate becomes available. Researchers are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12429547?utm_src=pdf-body
https://www.benchchem.com/product/b12429547?utm_src=pdf-body-img
https://www.benchchem.com/product/b12429547?utm_src=pdf-body
https://www.benchchem.com/product/b12429547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


encouraged to contribute to the body of knowledge on this compound.

To cite this document: BenchChem. [Physical and chemical properties of Brachynoside
heptaacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429547#physical-and-chemical-properties-of-
brachynoside-heptaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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